molecular formula C7H7F2N3O B070853 3-Amino-1-(3,5-difluorophenyl)urea CAS No. 167412-23-9

3-Amino-1-(3,5-difluorophenyl)urea

Cat. No. B070853
CAS RN: 167412-23-9
M. Wt: 187.15 g/mol
InChI Key: SBMUAPSDDKLAPV-UHFFFAOYSA-N
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Description

“3-Amino-1-(3,5-difluorophenyl)urea” is a chemical compound with the molecular formula C7H7F2N3O and a molecular weight of 187.15 . It is typically in solid form .


Molecular Structure Analysis

The molecular structure of “3-Amino-1-(3,5-difluorophenyl)urea” consists of seven carbon atoms, seven hydrogen atoms, two fluorine atoms, three nitrogen atoms, and one oxygen atom .


Physical And Chemical Properties Analysis

“3-Amino-1-(3,5-difluorophenyl)urea” is a solid compound . Its boiling point and storage conditions are not specified in the available resources .

Scientific Research Applications

EGFR Inhibitors

“3-Amino-1-(3,5-difluorophenyl)urea” is a key component in the synthesis of novel diaryl urea derivatives, which have shown significant activity as potential EGFR inhibitors . These inhibitors are crucial in the treatment of various types of cancer, including lung, breast, and colorectal cancers .

Cytotoxicity

Diaryl urea derivatives, including “3-Amino-1-(3,5-difluorophenyl)urea”, have demonstrated significant cytotoxicity against various cancer cell lines, such as H-460, HT-29, A549, and MDA-MB-231 . This makes them potential candidates for the development of new anticancer drugs .

NEDD8-Activating Enzyme Inhibitor

“3-Amino-1-(3,5-difluorophenyl)urea” is a potent and selective inhibitor of NEDD8-activating enzyme (NAE). This enzyme plays a crucial role in protein degradation and cell cycle control, and its inhibition has potential implications in cancer therapy.

Anticancer Activity

1,3-diphenylureas, which include “3-Amino-1-(3,5-difluorophenyl)urea”, have shown good pharmacological activities, including anticancer effects . They have been used in the treatment of kidney, liver, and thyroid cancers .

Antimalarial Activity

1,3-diphenylureas have also shown antimalarial activity . This suggests that “3-Amino-1-(3,5-difluorophenyl)urea” could potentially be used in the development of new antimalarial drugs .

Anti-Alzheimer Activity

1,3-diphenylureas have demonstrated anti-Alzheimer activity . This indicates that “3-Amino-1-(3,5-difluorophenyl)urea” could be used in the development of drugs for the treatment of Alzheimer’s disease .

Antiviral Activity

1,3-diphenylureas have shown antiviral activity . This suggests that “3-Amino-1-(3,5-difluorophenyl)urea” could potentially be used in the development of new antiviral drugs .

properties

IUPAC Name

1-amino-3-(3,5-difluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N3O/c8-4-1-5(9)3-6(2-4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMUAPSDDKLAPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)NC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(3,5-difluorophenyl)urea

CAS RN

167412-23-9
Record name N-(3,5-Difluorophenyl)hydrazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167412-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazinecarboxamide, N-(3,5-difluorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167412239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

To a solid 100 mg of O-phenyl 3,5-difluorophenylcarbamate 0.7 mL of hydrazine monohydrate was added. After stirring for 3 h at room temperature a white solid is collected by filtration, washed with water and ether. Removal of traces of the solvents in vacuo gives 4-(3,5-difluorophenyl)-semicarbazide: m.p. 177°-179° C.
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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